Genotoxic Safety Differentiator: 3-Alkylamino-2,1-benzisothiazoles vs. 3-Amino and 3-Acylamino Congeners in Standard Mutagenicity Assays
In the Zani et al. (1994) systematic evaluation of 2,1-benzisothiazole derivatives, the 3-alkylamino subclass—which includes the target compound 3-(2-methylpropyl)amino-2,1-benzisothiazole—uniformly tested negative for genotoxic activity. By contrast, 3-amino-2,1-benzisothiazole (unsubstituted), 3-acylamino-, 3-acylalkylamino-, 3-azomethine-, and aromatic nitro-substituted derivatives all tested positive for DNA-damaging and/or mutagenic activity in both Bacillus subtilis rec-assay and Salmonella-microsome (Ames) assays [1]. This class-level finding means that when selecting a 2,1-benzisothiazole scaffold for screening cascades where genotoxic liability is an exclusion criterion, the alkylamino substitution pattern is non-negotiable [1].
| Evidence Dimension | Genotoxicity (DNA-damaging activity in Bacillus subtilis rec-assay; mutagenicity in Salmonella-microsome assay) |
|---|---|
| Target Compound Data | Non-genotoxic; non-mutagenic (as a member of the 3-alkylamino-2,1-benzisothiazole class; 0 out of all tested 3-alkylamino derivatives active) |
| Comparator Or Baseline | 3-Amino-2,1-benzisothiazole: genotoxic; 3-acylamino derivatives: majority mutagenic; aromatic nitro derivatives: genotoxic (compounds 1-3, 5, 6 active in rec-assay; compounds 4, 7-12, 23, 24, 31, 33-35, 38, 39, 44, 49, 51, 53, 57-63 mutagenic in Ames) |
| Quantified Difference | Qualitative yes/no distinction: 3-alkylamino derivatives = uniformly non-genotoxic vs. 3-amino and 3-acylamino derivatives = majority genotoxic/mutagenic. None of the 1,2-isomers studied showed genotoxic properties. |
| Conditions | Bacillus subtilis rec-assay (DNA-damage); Salmonella typhimurium microsome assay (Ames mutagenicity); in vitro |
Why This Matters
For procurement decisions involving compound library design or hit-to-lead progression, the non-genotoxic profile of the 3-alkylamino subclass provides a critical safety differentiator that eliminates the DNA-damaging liability inherent to the 3-amino and 3-acylamino 2,1-benzisothiazole analogs.
- [1] Zani, F., Bellotti, A. and Mazza, P. (1994) 'Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles', Il Farmaco, 40(11), pp. 713–719. PMID: 7832974. Key SAR: 'none of the 3-alkylamino-2,1-benzisothiazoles was active' in genotoxicity assays. View Source
